Chemical Properties, Stability, and Synthetic Utility of 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Chemical Properties, Stability, and Synthetic Utility of 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities 1. Among the diverse array of functionalized oxadiazoles, 5-(bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS: 1509246-10-9) stands out as a highly versatile, bifunctional building block 2. The incorporation of a 3-chlorophenyl group provides essential lipophilicity and steric bulk for engaging hydrophobic binding pockets, while the 5-bromomethyl moiety serves as an exceptionally reactive electrophilic handle for late-stage diversification 3.
This technical guide provides an in-depth analysis of the physicochemical properties, stability profile, and validated synthetic workflows for utilizing this compound in drug discovery programs.
Physicochemical Profiling & Structural Dynamics
The reactivity of 5-(bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is fundamentally governed by the strong electron-withdrawing nature of the 1,2,4-oxadiazole ring. The adjacent nitrogen and oxygen atoms exert a profound inductive effect, significantly lowering the electron density at the C5 position. This electronic environment highly activates the attached bromomethyl group, making it orders of magnitude more susceptible to bimolecular nucleophilic substitution (SN2) than a standard benzyl bromide 3.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole |
| CAS Registry Number | 1509246-10-9 |
| Molecular Formula | C9H6BrClN2O |
| Molecular Weight | 273.51 g/mol |
| SMILES String | Clc1cccc(c1)c2nc(CBr)on2 |
| Reactivity Profile | Highly electrophilic (SN2 active) |
Stability Profile & Storage Directives
Understanding the stability limits of this building block is critical for preventing yield losses during multi-step syntheses.
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Hydrolytic Susceptibility: The same electronic activation that makes the 5-bromomethyl group synthetically useful also renders it highly sensitive to hydrolysis. Prolonged exposure to atmospheric moisture or aqueous bases will result in the irreversible conversion of the bromomethyl group to a 5-(hydroxymethyl) derivative 4.
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Thermal Stability: While stable at ambient temperatures in solid form, heating the compound in the presence of protic solvents or trace nucleophilic impurities can trigger auto-alkylation or decomposition.
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Storage Directives: To maintain >95% purity, the compound must be stored in a tightly sealed container under an inert atmosphere (Argon or N2), protected from light, and kept desiccated at -20°C or 4°C.
Synthetic Workflows & Validated Protocols
Robust synthetic protocols must be self-validating systems. The following methodologies detail both the de novo construction of the scaffold and its subsequent derivatization, explaining the causality behind each experimental parameter.
Protocol 1: De Novo Synthesis of the Oxadiazole Core
The most reliable route to 5-(bromomethyl)-1,2,4-oxadiazoles involves the cyclodehydration of an aryl amidoxime with bromoacetyl bromide 5.
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Amidoxime Formation: React 3-chlorobenzonitrile with hydroxylamine hydrochloride (1.5 eq.) and a mild base (NaHCO3, 1.6 eq.) in refluxing methanol for 6 hours.
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Causality: NaHCO3 is chosen over stronger bases to prevent the degradation of hydroxylamine. The reaction progress is self-validated by the disappearance of the nitrile peak (~2220 cm⁻¹) in IR spectroscopy.
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Acylation: Dissolve the isolated 3-chlorobenzamidoxime in anhydrous CHCl3 with K2CO3 (1.35 eq.). Cool to 0°C. Add bromoacetyl bromide (1.35 eq.) dropwise.
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Causality: The 0°C environment suppresses premature, uncontrolled cyclization and limits the formation of di-acylated byproducts. The bromoacetyl bromide delivers both the necessary two-carbon chain and the pre-installed bromide leaving group 5.
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Cyclodehydration: After stirring at room temperature for 3 hours, the solvent is swapped to toluene, and the mixture is heated to 110°C for 5 hours.
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Causality: Toluene allows for the high temperatures required to drive the thermodynamically favored cyclization and water elimination, yielding the target 1,2,4-oxadiazole.
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Protocol 2: Late-Stage SN2 Derivatization
The primary application of this compound is the alkylation of complex amines to generate focused screening libraries.
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Reaction Setup: Dissolve 5-(bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (1.0 eq.) and the target secondary amine (e.g., a piperazine derivative, 1.2 eq.) in anhydrous acetonitrile (CH3CN).
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Base Addition: Add anhydrous K2CO3 (2.0 eq.).
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Causality: K2CO3 acts as an insoluble, heterogeneous acid scavenger. It neutralizes the generated HBr without acting as a competing nucleophile, ensuring the amine remains in its active, unprotonated state 5. CH3CN is selected as a polar aprotic solvent to optimally solvate the transition state without hydrogen-bonding to the nucleophile.
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Execution & Validation: Stir at 60°C for 4-6 hours. Monitor via LC-MS. The protocol is self-validating when the mass spectrum shows the complete consumption of the starting material (m/z ~273/275) and the emergence of the product mass.
Mechanistic Visualizations
Workflow for the de novo synthesis of 5-(bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole.
SN2 displacement mechanism of the bromomethyl group by a nucleophilic amine.
References
- Bidepharm (BLD Pharmatech).CAS: 1509246-10-9, 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole.
- Benchchem.3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS number and molecular structure.
- European Journal of Medicinal Chemistry.Synthesis of 1,2,4-oxadiazole derivatives coupled to amines and aminoalcohols.
- MDPI.
- NIH / PMC.Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS:1700218-36-5, 3-(3,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde-毕得医药 [bidepharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.ufjf.br [www2.ufjf.br]
